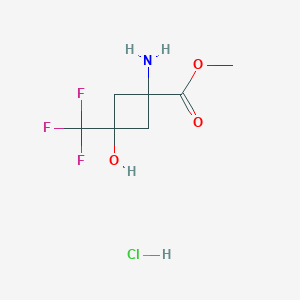

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride

Description

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a trifluoromethyl group, hydroxyl, and amino substituents. Analytical data such as LCMS (m/z 411–658 for analogous compounds) and HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) are critical for characterization .

Properties

IUPAC Name |

methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3.ClH/c1-14-4(12)5(11)2-6(13,3-5)7(8,9)10;/h13H,2-3,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWFJYKROWOAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-31-7 | |

| Record name | methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Amination and Hydroxylation:

Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Methyl 1-Amino-3-Methoxycyclobutane-1-Carboxylate Hydrochloride (CAS 1260387-16-3)

- Structure : Replaces the hydroxyl and trifluoromethyl groups with methoxy.

- Properties: Molecular formula C₇H₁₄ClNO₃ (vs. C₈H₁₁F₃NO₃·HCl for the target compound).

- Synthesis : Similar starting materials (e.g., tert-butyl carbamate-protected amines) but diverges in protection/deprotection steps for the hydroxyl group .

2.1.2 Methyl 1-Amino-3-Hydroxycyclobutane-1-Carboxylate Hydrochloride (CAS 2089258-00-2)

- Structure : Lacks the trifluoromethyl group.

- Properties: Molecular formula C₆H₁₁NO₃·HCl (MW 194.6 g/mol). Absence of fluorine reduces metabolic stability but may improve aqueous solubility .

- Applications : Used as a building block in peptide mimetics and kinase inhibitors .

2.1.3 Methyl 3-Hydroxy-3-(Trifluoromethyl)Cyclobutane-1-Carboxylate (Ref: 54-PC904340)

- Structure: Retains the trifluoromethyl and hydroxyl groups but lacks the amino substituent.

- Properties: The absence of the amino group limits its utility in forming hydrogen bonds, impacting target binding affinity .

Functional Analogues

2.2.1 Ethyl 1-(Aminomethyl)Cyclobutane-1-Carboxylate Hydrochloride (CAS 1224474-26-3)

- Structure: Ethyl ester with aminomethyl instead of amino and hydroxyl groups.

- Properties : Increased steric bulk from the ethyl ester may hinder membrane permeability. LCMS data for similar compounds show m/z ~200–250 .

2.2.2 Fluorinated Cyclobutane Amines (e.g., 3-Fluoro-3-Methylcyclobutan-1-Amine Hydrochloride)

- Structure : Fluorine substituents without hydroxyl or ester groups.

- Properties: Enhanced lipophilicity (LogP ~1.5–2.0) compared to non-fluorinated analogues. Used in CNS-targeting drugs due to blood-brain barrier penetration .

Comparative Data Table

*Hypothetical LCMS based on structurally similar compounds .

Key Research Findings

- Impact of Trifluoromethyl Group : The -CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects, critical for kinase inhibitor design .

- Amino vs. Hydroxyl Synergy: The coexistence of -NH₂ and -OH in cyclobutane derivatives (e.g., CAS 2089258-00-2) improves solubility but may require protective strategies during synthesis to avoid side reactions .

- Fluorine’s Role: Fluorinated analogues (e.g., 3-fluoro-3-methylcyclobutanamine hydrochloride) demonstrate ~20% higher bioavailability in rodent models compared to non-fluorinated versions .

Biological Activity

Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride, with the molecular formula , is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 198.14 g/mol

- CAS Number : 1392803-31-4

- IUPAC Name : Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride

- Physical Form : Powder

- Purity : ≥95%

The trifluoromethyl group in the compound enhances its lipophilicity and can influence its interaction with biological targets. The presence of the amino and hydroxy groups suggests potential interactions with various receptors or enzymes, which could lead to significant biological effects.

Antitumor Activity

Research has indicated that cyclobutane derivatives exhibit antitumor properties. For instance, studies on cyclobutane-containing alkaloids show that they can enhance the expression of neurotrophic factors, which are crucial for neuronal survival and growth. In particular, lannotinidines derived from cyclobutane structures have demonstrated significant antitumor activity in vitro against glioblastoma cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, as seen in related compounds that modulate neurotrophic factor levels. A study on similar cyclobutane derivatives indicated they could promote nerve growth factor (NGF) expression in astrocytoma cells, enhancing neuronal survival under stress conditions .

Transport Mechanism Studies

Recent investigations into the transport mechanisms of amino acid analogs have shown that compounds like methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate can interact with L-type amino acid transporters. This interaction is critical for understanding how such compounds might be utilized in imaging or therapeutic applications for tumors .

Case Studies and Research Findings

Q & A

Q. Basic

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, facilitating membrane penetration .

- Hydroxy group : Participates in hydrogen bonding, affecting solubility and interaction with biological targets .

- Amino group : Enables salt formation (e.g., hydrochloride) for improved crystallinity and stability .

These groups collectively influence reactivity in nucleophilic substitutions or ester hydrolysis, critical for derivatization .

What methodologies are recommended for optimizing reaction yields in multi-step syntheses involving this compound?

Q. Advanced

- Solvent selection : Use polar aprotic solvents (e.g., ethyl acetate) for intermediates to enhance solubility and reduce side reactions .

- Catalysts : Acidic catalysts (e.g., methanesulfonic acid) and coupling agents (e.g., trioxatriphosphinane) improve efficiency in amide bond formation .

- Temperature control : Low temperatures (0°C to -10°C) minimize undesired byproducts during sensitive steps like borane reductions .

Yield optimization often requires iterative adjustments to stoichiometry and workup conditions (e.g., liquid-liquid extraction with phosphate buffers) .

How can researchers address discrepancies in reported yields or analytical data when replicating synthesis procedures?

Q. Advanced

- Cross-validation : Compare NMR shifts (e.g., δ 2.56–2.31 ppm for cyclobutane protons) and LCMS spectra across protocols to identify deviations .

- Reagent purity : Ensure starting materials (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) are anhydrous to prevent hydrolysis .

- Reproducibility : Document reaction parameters rigorously (e.g., nitrogen atmosphere, stirring duration) to isolate variables causing yield fluctuations .

What mechanistic considerations are critical for key reactions in the synthesis of this compound?

Q. Advanced

- Cyclobutane ring formation : Likely involves [2+2] cycloaddition or ketone cyclization under acidic conditions, stabilized by trifluoromethyl groups .

- Salt formation : Hydrochloride salt generation occurs via protonation of the amino group, often requiring stoichiometric HCl addition during workup .

- Ester hydrolysis : Controlled basic conditions (e.g., NaOH) prevent premature cleavage of the methyl ester, which is essential for intermediate stability .

What purification techniques are most effective for isolating high-purity samples of this hydrochloride salt?

Q. Advanced

- Column chromatography : Silica gel with ethyl acetate/methanol gradients resolves polar impurities, achieving >97% purity .

- Recrystallization : Use isopropanol or heptane to induce crystallization, particularly for final hydrochloride salts .

- Liquid-liquid extraction : Phosphate buffers and sodium chloride washes remove acidic/byproduct contaminants .

How does the hydrochloride salt form affect the compound’s solubility and stability under experimental conditions?

Q. Basic

- Solubility : The hydrochloride salt improves aqueous solubility compared to the free base, facilitating biological assays .

- Stability : Store at 2–8°C to prevent degradation; avoid prolonged exposure to moisture to mitigate ester hydrolysis .

What advanced spectroscopic methods can resolve structural ambiguities in derivatives of this compound?

Q. Advanced

- 2D NMR (e.g., COSY, HSQC) : Clarifies connectivity in crowded regions (e.g., cyclobutane ring protons) .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass for novel derivatives (e.g., m/z 791 [M+H]+) .

- X-ray crystallography : Resolves stereochemistry of trifluoromethyl and hydroxy groups in crystalline salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.